7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly known as Linagliptin Impurity, is a chemical compound used in the pharmaceutical industry. It is an impurity associated with Linagliptin, a drug used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is significant in the quality control and analysis of Linagliptin to ensure the drug’s purity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, including the formation of the purine core, the introduction of the but-2-yn-1-yl group, and the attachment of the methylamino and quinazolinylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard in analytical methods to ensure the purity of Linagliptin. It is also studied for its reactivity and potential to form new derivatives.
Biology
In biological research, the compound is used to study the metabolism and degradation pathways of Linagliptin. It helps in understanding how impurities affect the drug’s pharmacokinetics and pharmacodynamics.
Medicine
In medicine, the compound is crucial for quality control in the manufacturing of Linagliptin. Ensuring the absence or minimal presence of impurities is essential for the drug’s safety and efficacy.
Industry
In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for Linagliptin. It helps in setting specifications and limits for impurities in the final drug product.
Mechanism of Action
The mechanism of action of 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione is primarily related to its role as an impurity in Linagliptin. It does not have a direct therapeutic effect but can influence the overall activity and stability of Linagliptin. The molecular targets and pathways involved are similar to those of Linagliptin, focusing on the inhibition of DPP-4.
Comparison with Similar Compounds
Similar Compounds
- Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin
- Linagliptin Methyldimer
Uniqueness
Compared to similar compounds, 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural features and the presence of the but-2-yn-1-yl group. This structural uniqueness can influence its reactivity and the types of impurities it forms during the synthesis of Linagliptin.
Properties
IUPAC Name |
7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-5-6-11-27-17-18(25-20(27)22-3)26(4)21(30)28(19(17)29)12-16-23-13(2)14-9-7-8-10-15(14)24-16/h7-10H,11-12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWGWZTXBWAJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1NC)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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